Welcome to the BenchChem Online Store!
molecular formula C5H8O3 B131274 Methyl 1-hydroxycyclopropane-1-carboxylate CAS No. 33689-29-1

Methyl 1-hydroxycyclopropane-1-carboxylate

Cat. No. B131274
M. Wt: 116.11 g/mol
InChI Key: KPJWVJURYXOHOO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07557107B2

Procedure details

1-Hydroxy-cyclopropanecarboxylic acid methyl ester (1.1 6 gm, 10 mmol) was dissolved in 10 ml of tetrahydrofuran and cooled under a nitrogen atmosphere to 0° C. Sodium hydride (0.52 gm, 60% oil dispersion) was added portionwise followed by lodomethane (1 ml) and stirred for 18 hrs. The reaction mixture was quenched with ammonium chloride and extracted with ethylacetate to obtain 2 gm of title product. (MH+=130)
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
0.52 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]([C:5]1([OH:8])[CH2:7][CH2:6]1)=[O:4].[H-].[Na+].O1CCC[CH2:12]1>>[CH3:1][O:2][C:3]([C:5]1([O:8][CH3:12])[CH2:7][CH2:6]1)=[O:4] |f:1.2|

Inputs

Step One
Name
Quantity
6 g
Type
reactant
Smiles
COC(=O)C1(CC1)O
Name
Quantity
10 mL
Type
reactant
Smiles
O1CCCC1
Step Two
Name
Quantity
0.52 g
Type
reactant
Smiles
[H-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
stirred for 18 hrs
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction mixture was quenched with ammonium chloride
EXTRACTION
Type
EXTRACTION
Details
extracted with ethylacetate

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
COC(=O)C1(CC1)OC
Measurements
Type Value Analysis
AMOUNT: MASS 2 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.